Structural Differentiation: Unique Dual Benzyl Substitution vs. Simpler Analogs
N-Benzyl-4-(benzylamino)-3-nitrobenzamide possesses a distinct molecular architecture characterized by two benzyl groups attached at the N-amide and 4-amino positions. This contrasts with simpler analogs such as N-benzyl-3-nitrobenzamide (CAS 7595-68-8), which lacks the 4-(benzylamino) group, and 4-(benzylamino)-3-nitrobenzamide, which lacks the N-benzyl group . The presence of both benzyl moieties results in a significantly higher molecular weight (361.39 vs. 256.26 for N-benzyl-3-nitrobenzamide and 271.27 for 4-(benzylamino)-3-nitrobenzamide) and a substantially increased logP (predicted 5.06 vs. ~2.5 for the simpler analogs), indicating much greater lipophilicity and potential for hydrophobic interactions . This structural difference is not merely additive; it creates a unique 3D pharmacophore that may be critical for specific protein binding.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 361.39 |
| Comparator Or Baseline | N-benzyl-3-nitrobenzamide (CAS 7595-68-8): 256.26 |
| Quantified Difference | 105.13 g/mol higher |
| Conditions | Calculated from molecular formula |
Why This Matters
The higher molecular weight and unique substitution pattern directly impact solubility, membrane permeability, and target binding, which are critical parameters for a compound's suitability in specific assays.
